(Rac)-D3S-001: A Deep Dive into the Mechanism of a Next-Generation KRAS G12C Inhibitor
(Rac)-D3S-001: A Deep Dive into the Mechanism of a Next-Generation KRAS G12C Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of (Rac)-D3S-001, a novel, next-generation covalent inhibitor of the KRAS G12C mutation. Developed to address the limitations of first-generation inhibitors, D3S-001 exhibits a unique kinetic profile characterized by rapid and sustained target engagement, leading to potent and durable suppression of oncogenic signaling. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and precision medicine.
Core Mechanism of Action
(Rac)-D3S-001 is a highly selective, orally bioavailable small molecule that covalently binds to the cysteine residue of the KRAS G12C mutant protein.[1][2] A key feature of its mechanism is its specific targeting of the inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound state of KRAS G12C.[3][4] By irreversibly locking the protein in this "off" conformation, D3S-001 effectively prevents the exchange of GDP for guanosine triphosphate (GTP), a critical step for KRAS activation and downstream signaling.[1][2][3] This mode of action ultimately leads to the inhibition of oncogenic signaling pathways and subsequent tumor growth.[3]
A significant differentiator of D3S-001 compared to first-generation inhibitors like sotorasib (B605408) and adagrasib is its rapid target engagement (TE) kinetics.[3][4] This allows D3S-001 to overcome the dynamic nucleotide cycling of KRAS between its active and inactive states, a potential mechanism of resistance to earlier inhibitors.[3][4] Even in the presence of growth factors that promote the GDP-to-GTP exchange, D3S-001 maintains its ability to deplete the pool of active, GTP-bound KRAS G12C.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data that underscore the potency and efficacy of (Rac)-D3S-001 in preclinical and clinical settings.
Table 1: Cellular Activity of KRAS G12C Inhibitors in NCI-H358 NSCLC Cells
| Compound | IC50 for Active KRAS Inhibition (nmol/L) |
| ARS-853 | 5899 |
| ARS-1620 | 692 |
| Sotorasib | 35 |
| Adagrasib | 78 |
| (Rac)-D3S-001 | 0.6 |
Data from active RAS-GTP pull-down assay followed by immunoblotting after a 2-hour treatment.[3]
Table 2: Inhibition of pERK in KRAS G12C-Mutant Cell Lines
| Cell Line | Compound | IC50 for pERK Inhibition (nmol/L) |
| NCI-H358 | (Rac)-D3S-001 | 0.5 |
| MIA PaCa-2 | (Rac)-D3S-001 | 0.3 |
Inhibitory effects on the phosphorylation of ERK were quantified after 2 hours of compound treatment.[2]
Table 3: Biochemical and Biophysical Parameters of Covalent Inhibition
| Parameter | (Rac)-D3S-001 |
| k_inact_ (s⁻¹) | Value not explicitly stated in provided search results |
| K_I_ (μmol/L) | Value not explicitly stated in provided search results |
| k_inact_/K_I_ (μmol/L⁻¹s⁻¹) | Value not explicitly stated in provided search results |
While the search results mention the evaluation of these parameters via SPR, the specific numerical values for D3S-001 were not detailed in the provided snippets.[3]
Table 4: Clinical Efficacy of (Rac)-D3S-001 in Phase 1/2 Trial (NCT05410145)
| Tumor Type | Patient Population | Overall Response Rate (ORR) |
| Multiple Solid Tumors | KRAS G12C Inhibitor-Naïve | 73.5% |
| Non-Small Cell Lung Cancer (NSCLC) | KRAS G12C Inhibitor-Naïve | 66.7% |
| Colorectal Cancer (CRC) | KRAS G12C Inhibitor-Naïve | 88.9% |
| Pancreatic Ductal Adenocarcinoma (PDAC) | KRAS G12C Inhibitor-Naïve | 75.0% |
| NSCLC | Previously treated with KRAS G12C inhibitors | 30.0% (Partial Response Rate) |
Data from the ongoing Phase 1/2 clinical trial.[4][5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of (Rac)-D3S-001 are provided below.
Active RAS-GTP Pull-down and Western Blotting
This assay is crucial for determining the cellular activity of KRAS G12C inhibitors by measuring the levels of active, GTP-bound RAS.
1. Cell Lysis:
-
Cells are treated with various concentrations of the inhibitors for a specified duration (e.g., 2 hours).[3]
-
Following treatment, cells are washed with ice-cold PBS and lysed on ice for 30 minutes using a cell lysis buffer (e.g., CST, Cat# 9803S) supplemented with phosphatase and protease inhibitors.[3]
-
The cell lysate is then clarified by centrifugation at 14,000 rpm for 40 minutes at 4°C to remove cellular debris.[3]
2. RAS-GTP Pull-down:
-
The clarified cell supernatants are incubated with a GST-fusion protein corresponding to the Ras-binding domain (RBD) of an effector protein (e.g., Raf1), which specifically binds to GTP-bound RAS. This complex is often immobilized on glutathione-agarose beads.
-
The mixture is incubated at 4°C with gentle agitation to allow for the specific pull-down of active RAS.
3. Western Blotting:
-
The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
The pulled-down proteins are eluted by boiling in SDS-PAGE sample buffer.
-
The samples are then resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for KRAS (e.g., Sigma-Aldrich Cat#WH0003845M1).[3]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The levels of active KRAS are detected by chemiluminescence, and the signal intensity is quantified.[3]
-
IC50 values are calculated using appropriate software such as GraphPad Prism.[3]
Surface Plasmon Resonance (SPR)
SPR is employed to characterize the binding kinetics of the inhibitors to the purified KRAS G12C protein.
1. Protein Immobilization:
-
Biotinylated KRAS G12C protein, pre-loaded with either GDP or a non-hydrolyzable GTP analog (GppNHp), is immobilized on a streptavidin (SA) sensor chip.[3]
2. Binding Analysis:
-
A serial dilution of the test compounds (e.g., (Rac)-D3S-001) is prepared in a running buffer (e.g., 10-mmol/L HEPES pH 7.4, 150-mmol/L NaCl, 0.05% P20, 1-mmol/L DTT, 1-mmol/L MgCl2, 1-μmol/L GDP, 1% DMSO).[3]
-
The compounds are injected over the sensor chip surface at a constant flow rate (e.g., 40 μL/minute) for a defined association phase (e.g., 120 seconds).[3]
-
This is followed by a dissociation phase where the running buffer flows over the chip (e.g., 900 seconds).[3]
-
The binding events are monitored in real-time as changes in the refractive index at the sensor surface.
3. Data Analysis:
-
A single-cycle kinetics program is often used for covalent inhibitors.[3]
-
The resulting sensorgrams are analyzed to determine the rate constant of association (k_on_), rate constant of dissociation (k_off_), the rate constant of reactivity (k_inact_), and the covalent affinity (K_I_).[3]
Visualizations
The following diagrams illustrate the key signaling pathways and the mechanism of action of (Rac)-D3S-001.
Caption: The KRAS signaling pathway, a key regulator of cell growth and survival.
Caption: Mechanism of (Rac)-D3S-001 action on KRAS G12C.
Caption: Experimental workflow for evaluating KRAS G12C inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neweastbio.com [neweastbio.com]
- 4. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. firstwordpharma.com [firstwordpharma.com]
